molecular formula C16H17N3O B2880008 3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1255785-88-6

3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No. B2880008
CAS RN: 1255785-88-6
M. Wt: 267.332
InChI Key: HZUXLPZIERETEM-UHFFFAOYSA-N
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Description

“3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines are known to be a new class of Purine Nucleoside Phosphorylase (PNP) inhibitors .

Scientific Research Applications

Synthesis and Green Chemistry

Pyrrolo[2,3-d]pyrimidin-4-ones and related compounds have been synthesized through various methods, including green chemistry approaches. For example, Davoodnia et al. (2010) discussed the synthesis of new 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones using a Brønsted-acidic ionic liquid as a green and reusable catalyst in solvent-free conditions, highlighting the interest in environmentally friendly synthesis methods for these compounds (Davoodnia et al., 2010).

Antimicrobial and Anti-biofilm Agents

Novel pyrano[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial activity. Suresh et al. (2015) reported that certain derivatives showed significant activity against both bacterial and Candida strains, with some compounds also demonstrating anti-biofilm properties. This suggests potential applications of pyrrolo[3,2-d]pyrimidine derivatives in addressing microbial infections and biofilm-associated problems (Suresh et al., 2015).

Anticancer Activity

Research into pyrazolo[3,4-d]pyrimidine analogues, which share structural similarities with pyrrolo[3,2-d]pyrimidines, has explored their potential as anticancer agents. Rahmouni et al. (2016) synthesized a series of compounds with significant cytotoxic activity against cancer cell lines, indicating the potential of pyrimidine derivatives in cancer treatment (Rahmouni et al., 2016).

Antitumor and Enzyme Inhibition

Gangjee et al. (2000) designed and synthesized N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of pyrrolopyrimidine derivatives as antitumor agents with enzyme inhibition capabilities (Gangjee et al., 2000).

Future Directions

Pyrrolo[3,2-d]pyrimidines, including “3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one”, are part of ongoing research efforts to develop a PNP inhibitor for autoimmune diseases . This suggests that future research may focus on further understanding their mechanism of action, optimizing their synthesis, and assessing their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

3-butyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-3-9-19-11-18-14-13(10-17-15(14)16(19)20)12-7-5-4-6-8-12/h4-8,10-11,17H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUXLPZIERETEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)NC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

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